molecular formula C22H19FN4O B3507900 5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

Cat. No.: B3507900
M. Wt: 374.4 g/mol
InChI Key: YORACUFSWAWWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.

    Substitution Reactions:

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the tetrazole ring itself.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism by which 5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: Lacks the fluorophenyl and methylphenyl groups, making it less complex but also less versatile.

    5-(4-Methoxyphenyl)-2H-tetrazole: Similar in structure but lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.

    2-(4-Methylphenyl)-2H-tetrazole:

Uniqueness

The presence of both fluorophenyl and methylphenyl groups in 5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole makes it unique

Properties

IUPAC Name

5-[4-[(2-fluorophenyl)methoxy]phenyl]-2-[(4-methylphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c1-16-6-8-17(9-7-16)14-27-25-22(24-26-27)18-10-12-20(13-11-18)28-15-19-4-2-3-5-21(19)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORACUFSWAWWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 3
Reactant of Route 3
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 4
Reactant of Route 4
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 5
Reactant of Route 5
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 6
Reactant of Route 6
5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(4-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.